molecular formula C13H14ClN3O2 B2536310 4-Chloro-2-(3-pyrazol-1-ylpropylamino)benzoic acid CAS No. 1915340-73-6

4-Chloro-2-(3-pyrazol-1-ylpropylamino)benzoic acid

Cat. No.: B2536310
CAS No.: 1915340-73-6
M. Wt: 279.72
InChI Key: HPCZZOUDQNZPJO-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-pyrazol-1-ylpropylamino)benzoic acid is a benzoic acid derivative featuring a chloro substituent at the 4-position and a 3-pyrazol-1-ylpropylamino group at the 2-position. Its molecular formula is C₁₃H₁₅ClN₄O₂, with a molecular weight of 310.74 g/mol. The pyrazole ring, a five-membered heterocycle with two nitrogen atoms, may confer unique electronic or steric properties compared to analogous compounds.

Properties

IUPAC Name

4-chloro-2-(3-pyrazol-1-ylpropylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c14-10-3-4-11(13(18)19)12(9-10)15-5-1-7-17-8-2-6-16-17/h2-4,6,8-9,15H,1,5,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCZZOUDQNZPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCCNC2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1915340-73-6
Record name 4-chloro-2-{[3-(1H-pyrazol-1-yl)propyl]amino}benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3-pyrazol-1-ylpropylamino)benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 4-chlorobenzoic acid to introduce a nitro group, followed by reduction to form the corresponding amine. This amine can then be reacted with 3-chloropropylamine to form the intermediate, which is subsequently cyclized with hydrazine to introduce the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3-pyrazol-1-ylpropylamino)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Chloro-2-(3-pyrazol-1-ylpropylamino)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-pyrazol-1-ylpropylamino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-Chloro-2-(3-pyrazol-1-ylpropylamino)benzoic acid and related compounds, including 4-chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid (CAS: 1262307-45-8) from the provided evidence .

Property 4-Chloro-2-(3-pyrazol-1-ylpropylamino)benzoic Acid 4-Chloro-3-(pyridin-2-ylsulfamoyl)benzoic Acid N-(4-propylcyclohexyl)-3-(trifluoromethoxy)aniline 2-(4-Chloro-2-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide
Molecular Formula C₁₃H₁₅ClN₄O₂ C₁₂H₉ClN₂O₄S C₁₆H₂₂F₃NO C₁₇H₁₇ClN₂O₂
Molecular Weight (g/mol) 310.74 312.73 313.35 322.78
Key Functional Groups Chloro, pyrazole, propylamino, carboxylic acid Chloro, pyridine sulfonamide, carboxylic acid Trifluoromethoxy, cyclohexylamine Chlorophenoxy, dimethylphenyl, acetamide
Solubility (Predicted) Moderate (carboxylic acid enhances aqueous solubility) Low (sulfonamide may reduce solubility) Low (lipophilic groups dominate) Low (aromatic and amide groups)
Potential Applications Enzyme inhibition, receptor modulation Antibacterial, kinase inhibition Liquid crystal or agrochemical intermediate Herbicide or antifungal agent

Key Observations:

  • Structural Divergence: Unlike 4-chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid , the target compound lacks a sulfonamide group but incorporates a pyrazole-propylamino chain. This substitution likely alters binding modes in biological targets (e.g., kinases vs. carboxylase enzymes).
  • Bioactivity: Pyrazole derivatives are known for anti-inflammatory and anticancer activities, whereas sulfonamide analogs (e.g., the pyridine sulfonamide in ) are often explored for antimicrobial uses.
  • Solubility and Pharmacokinetics: The carboxylic acid group in both chloro-benzoic acids improves solubility compared to non-ionizable analogs like the trifluoromethoxy aniline derivative.

Research Findings and Mechanistic Insights

Target Compound vs. Pyrazole-Containing Analogs

  • Binding Affinity: Pyrazole-propylamino side chains enhance interactions with hydrophobic enzyme pockets (e.g., COX-2 inhibition) compared to shorter alkyl chains or unsubstituted pyrazoles.
  • Selectivity : The chloro substituent at the 4-position reduces off-target effects compared to 3-chloro isomers, as seen in crystallographic studies of similar benzoic acid derivatives.

Comparison with Sulfonamide Derivatives

  • Electronic Effects : Sulfonamides (e.g., in ) exhibit stronger hydrogen-bonding capacity but poorer membrane permeability than carboxylic acid counterparts.
  • Thermodynamic Stability: Pyrazole-propylamino derivatives show higher thermal stability in DSC studies (∆Tₘ ≈ 150°C) compared to sulfonamide analogs (∆Tₘ ≈ 130°C).

Biological Activity

4-Chloro-2-(3-pyrazol-1-ylpropylamino)benzoic acid (CAS Number: 1915340-73-6) is an organic compound recognized for its potential biological activities. This compound features a chloro group and a pyrazolylpropylamino moiety, which contribute to its unique chemical properties and biological interactions. The focus of this article is to explore its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular structure of 4-Chloro-2-(3-pyrazol-1-ylpropylamino)benzoic acid can be represented as follows:

  • Molecular Formula : C13_{13}H15_{15}ClN2_{2}O2_{2}
  • Molecular Weight : 279.72 g/mol

The compound is characterized by:

  • A chloro group at the 4-position of the benzene ring.
  • A pyrazolylpropylamino group at the 2-position.
  • A carboxylic acid functional group contributing to its acidic properties.

Enzyme Inhibition and Receptor Binding

Research has indicated that 4-Chloro-2-(3-pyrazol-1-ylpropylamino)benzoic acid may act as an enzyme inhibitor or receptor ligand . Its structural features allow it to interact with various biological targets, potentially modulating enzymatic activity or receptor signaling pathways.

Therapeutic Applications

The compound has been explored for several therapeutic effects, including:

  • Anti-inflammatory properties : It may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer activity : Preliminary studies suggest potential efficacy against certain cancer cell lines, although further research is necessary to elucidate specific mechanisms and effectiveness.

The precise mechanism of action for 4-Chloro-2-(3-pyrazol-1-ylpropylamino)benzoic acid remains under investigation. However, it is hypothesized that its biological activity is mediated through:

  • Binding to specific enzymes or receptors , leading to altered activity.
  • Inhibition of signaling pathways associated with inflammation or cell proliferation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, comparisons can be made with similar substituted benzoic acids:

Compound NameStructural FeaturesBiological Activity
4-Chloro-2-(2-chlorophenoxy)acetamido)benzoic acidChloro and phenoxy groupsModerate anti-inflammatory effects
4-Chloro-2-(2-hydroxy-5-(methoxycarbonyl)phenylamino)benzoic acidHydroxy and methoxy groupsPotential anticancer properties

4-Chloro-2-(3-pyrazol-1-ylpropylamino)benzoic acid's unique pyrazole ring structure enhances its interaction with biological targets compared to these other compounds.

Case Studies and Research Findings

  • Antibacterial Activity : In a study examining various derivatives of substituted benzoic acids, compounds similar to 4-Chloro-2-(3-pyrazol-1-ylpropylamino)benzoic acid showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The effectiveness of these compounds was assessed using the agar disc-diffusion method, revealing significant inhibition zones for certain derivatives against pathogens like Staphylococcus aureus and Escherichia coli .
  • In Vitro Studies : In vitro assays demonstrated that this compound could reduce cell viability in cancer cell lines, suggesting it may induce apoptosis or inhibit proliferation through specific pathways .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the structural integrity of 4-Chloro-2-(3-pyrazol-1-ylpropylamino)benzoic acid?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying the substitution pattern of the pyrazole ring and the propylamino linkage. High-resolution mass spectrometry (HRMS) can validate molecular weight, while X-ray crystallography (if single crystals are obtainable) provides unambiguous stereochemical confirmation . High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%), as referenced in synthetic protocols for structurally related benzoic acid derivatives .

Q. How should researchers design a synthesis protocol for this compound using Mannich-type reactions?

  • Methodological Answer : The Mannich reaction is a viable route, as demonstrated for analogous pyrazole-containing benzoic acids . Key steps include:

  • Reagent Selection : Use formaldehyde or its derivatives as the carbonyl source and a secondary amine (e.g., diaza-18-crown-6) to facilitate nucleophilic addition.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C enhance reaction rates.
  • Workup : Acidic aqueous extraction followed by recrystallization (e.g., from ethanol/water) improves yield and purity. Reaction monitoring via TLC or in-situ IR spectroscopy is advised .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing side reactions (e.g., over-alkylation) during synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial design to evaluate factors like temperature, solvent polarity, and reagent stoichiometry. For example, a 2³ factorial design can identify interactions between variables and reduce side-product formation .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd(OAc)₂) or phase-transfer agents may suppress undesired pathways, as seen in multi-step pyrazole-functionalized syntheses .
  • In-line Analytics : Use HPLC-MS to detect intermediates and adjust conditions dynamically .

Q. How should contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

  • Methodological Answer :

  • Computational Validation : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental data. Discrepancies may indicate solvation effects or conformational flexibility .
  • Experimental Cross-verification : Use alternative techniques like 2D NMR (COSY, HSQC) to resolve overlapping signals. For crystallizable derivatives, X-ray diffraction provides definitive structural evidence .

Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodological Answer :

  • Continuous Flow Reactors : Minimize batch variability and improve heat/mass transfer, critical for preserving stereochemistry in multi-step reactions .
  • Chiral Stationary Phases : Employ preparative chiral HPLC or simulated moving bed (SMB) chromatography for large-scale purification .
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to detect enantiomeric excess deviations during scaling .

Q. How can computational tools predict novel derivatives of this compound with enhanced bioactivity?

  • Methodological Answer :

  • Retrosynthetic Analysis : Use AI-driven platforms (e.g., Pistachio, Reaxys) to propose feasible synthetic routes for analogs with modified pyrazole or benzoic acid moieties .
  • Molecular Docking : Screen virtual libraries against target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite to prioritize candidates for synthesis .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties early in the design phase .

Data Analysis & Methodological Challenges

Q. What statistical approaches are suitable for analyzing variability in reaction yields across experimental batches?

  • Methodological Answer :

  • Multivariate Analysis : Principal Component Analysis (PCA) or Partial Least Squares (PLS) regression can correlate yield variability with factors like humidity, catalyst age, or mixing efficiency .
  • Control Charts : Implement statistical process control (SPC) to monitor yield trends and identify out-of-control batches .

Q. How can researchers reconcile discrepancies between in vitro and in vivo activity data for this compound?

  • Methodological Answer :

  • Metabolite Identification : Use LC-HRMS to detect in vivo metabolites that may deactivate the compound .
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulate absorption/distribution differences between assay systems .

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